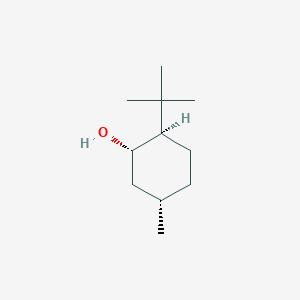
(1S,2R,5S)-2-tert-Butyl-5-methylcyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R,5S)-2-tert-Butyl-5-methylcyclohexan-1-ol is a chiral alcohol that belongs to the class of cyclohexanols. This compound is characterized by the presence of a tert-butyl group and a methyl group attached to a cyclohexane ring, with the hydroxyl group (-OH) positioned at the first carbon. The stereochemistry of this compound is defined by the (1S,2R,5S) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,5S)-2-tert-Butyl-5-methylcyclohexan-1-ol can be achieved through various synthetic routes. One common method involves the hydrogenation of the corresponding ketone, (1S,2R,5S)-2-tert-Butyl-5-methylcyclohexanone, using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas (H₂) at elevated pressures and temperatures . Another approach involves the reduction of the corresponding ester or acid derivative using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced catalytic systems to ensure efficient conversion of the starting materials .
Chemical Reactions Analysis
Types of Reactions
(1S,2R,5S)-2-tert-Butyl-5-methylcyclohexan-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO₃), pyridinium chlorochromate (PCC)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)
Major Products Formed
Oxidation: Corresponding ketone or aldehyde
Reduction: Corresponding alkane
Substitution: Corresponding halide derivatives
Scientific Research Applications
(1S,2R,5S)-2-tert-Butyl-5-methylcyclohexan-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1S,2R,5S)-2-tert-Butyl-5-methylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function . Additionally, the compound’s chiral nature allows it to interact selectively with chiral receptors and enzymes, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
(1R,2S,5R)-2-tert-Butyl-5-methylcyclohexan-1-ol: A diastereomer with different spatial arrangement of atoms.
(1S,2R,5S)-2-Isopropyl-5-methylcyclohexan-1-ol: A structurally similar compound with an isopropyl group instead of a tert-butyl group
Uniqueness
(1S,2R,5S)-2-tert-Butyl-5-methylcyclohexan-1-ol is unique due to its specific stereochemistry and the presence of both tert-butyl and methyl groups on the cyclohexane ring. This unique structure imparts distinct physical and chemical properties, making it valuable in various applications .
Properties
CAS No. |
825637-01-2 |
|---|---|
Molecular Formula |
C11H22O |
Molecular Weight |
170.29 g/mol |
IUPAC Name |
(1S,2R,5S)-2-tert-butyl-5-methylcyclohexan-1-ol |
InChI |
InChI=1S/C11H22O/c1-8-5-6-9(10(12)7-8)11(2,3)4/h8-10,12H,5-7H2,1-4H3/t8-,9-,10-/m0/s1 |
InChI Key |
OLSGPMSPGKZAEI-GUBZILKMSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H]([C@H](C1)O)C(C)(C)C |
Canonical SMILES |
CC1CCC(C(C1)O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















